molecular formula C7H9BO3 B135778 3-Methoxyphenylboronic acid CAS No. 10365-98-7

3-Methoxyphenylboronic acid

Cat. No. B135778
CAS RN: 10365-98-7
M. Wt: 151.96 g/mol
InChI Key: NLLGFYPSWCMUIV-UHFFFAOYSA-N
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Description

3-Methoxyphenylboronic acid is a boronic acid derivative that is of significant interest in organic synthesis and materials science due to its ability to form stable covalent bonds with various substrates, including sugars and other diols. It is a versatile reagent in Suzuki cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in the synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves directed ortho-metalation reactions, as demonstrated in the synthesis of 2-ethoxy-3-pyridylboronic acid, which could provide insights into similar synthetic routes for 3-methoxyphenylboronic acid . Additionally, the synthesis of related compounds, such as 4-(p-methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid, involves multi-step reactions including Friedel-Crafts reactions, which could be adapted for the synthesis of 3-methoxyphenylboronic acid .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can be diverse, as seen in the tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding oxaboroles . X-ray crystallography has been used to determine the solid-state molecular structures of these compounds, revealing a range of conformations from planar to cyclic derivatives . This suggests that 3-methoxyphenylboronic acid could also exhibit interesting structural characteristics.

Chemical Reactions Analysis

Boronic acids are known for their role in Suzuki cross-coupling reactions, where they act as nucleophilic partners to aryl or heteroaryl halides in the presence of a palladium catalyst . This reaction is highly efficient and yields a variety of substituted pyridines. The reactivity of 3-methoxyphenylboronic acid in such reactions would likely be influenced by the electron-donating methoxy group, which could affect the rate and selectivity of the coupling process.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylboronic acids can be influenced by substituents on the phenyl ring. For instance, the presence of methoxyalkyl groups at the ortho position affects the hydrogen bonding and crystal packing of these compounds . Vibrational spectroscopic studies of 3-hydroxyphenylboronic acid have provided insights into the optimized molecular structure and vibrational frequencies, which could be relevant for understanding the properties of 3-methoxyphenylboronic acid . The electron-donating effect of the methoxy group could also impact the acidity of the boronic acid and its binding affinity towards diols and sugars .

Scientific Research Applications

  • Synthesis of Biaryl Compounds and Organometallic Complexes

    • Application : 3-Methoxyphenylboronic acid is commonly used as a building block in the synthesis of biaryl compounds and organometallic complexes.
  • Production of Sensors and Optical Materials

    • Application : 3-Methoxyphenylboronic acid has been used in the production of sensors and optical materials.
  • Suzuki–Miyaura Coupling

    • Application : 3-Methoxyphenylboronic acid is used as a boron reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
    • Method : The reaction involves the coupling of an organoboron compound (like 3-Methoxyphenylboronic acid) with an organic halide in the presence of a palladium catalyst and a base .
    • Results : The outcome of this reaction is the formation of a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds .
  • Preparation of Hydroxyphenylnaphthols

    • Application : 3-Methoxyphenylboronic acid can be used in the synthesis of hydroxyphenylnaphthols, which are inhibitors of 17β-hydroxysteroid dehydrogenase type 2 .
  • Preparation of Boronic Esters

    • Application : 3-Methoxyphenylboronic acid can be used in the preparation of boronic esters .
  • Electrochemical Redox Probe
    • Application : 3-Methoxyphenylboronic acid can be used as an electrochemical redox probe for the selective detection of hydrogen peroxide (H2O2) in live cells .

Safety And Hazards

3-Methoxyphenylboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLGFYPSWCMUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370260
Record name 3-Methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyphenylboronic acid

CAS RN

10365-98-7
Record name (3-Methoxyphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10365-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methoxyphenyl)boronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010365987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-METHOXYPHENYL)BORONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4XV2NE6NL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

3-Methoxyphenylboronic acid was prepared in the same manner as described in Example 33B from 3-bromoanisole and triisopropyl borate in 82% yield. This was used in the next step without any further purification.
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Synthesis routes and methods II

Procedure details

n-Butyllithium in n-hexane (925.0 mL, 1.59 M) was added dropwise to a mixture of THF (1,000 mL) and 1-bromo-3-methoxybenzene (T-1) (250.0 g, 1.34 mol) at −70° C. under an atmosphere of nitrogen. After the addition had been completed, the reaction mixture was stirred at the same temperature for 1 hour. Triisopropyl borate (300.9 g, 1.60 mol) was added dropwise, and then the mixture was warmed slowly to room temperature. The stirring was continued at room temperature for 18 hours, and the reaction mixture was poured into 6M-hydrochloric acid. The mixture was extracted with ethyl acetate (500 mL) four times, and the organic layer was washed with water. After the organic layer had been dried over anhydrous magnesium sulfate, the organic solvent was distilled off under reduced pressure. The residue was sufficiently washed with heptane to leave colorless solids (156.1 g) of 3-methoxyphenylboronic acid (T-2).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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